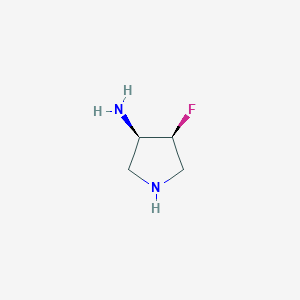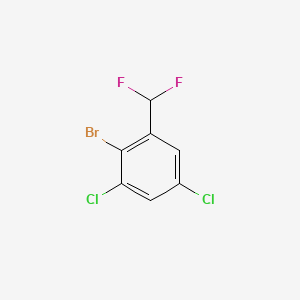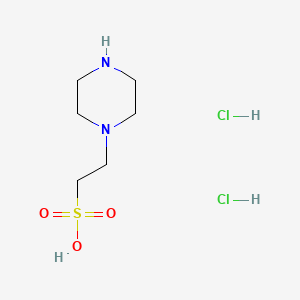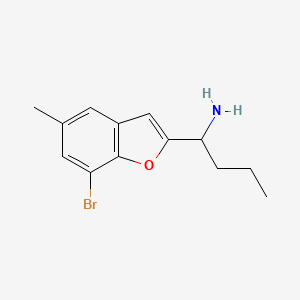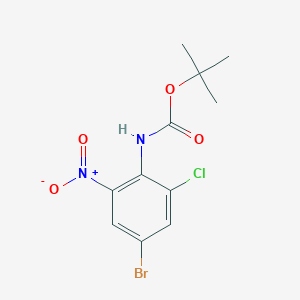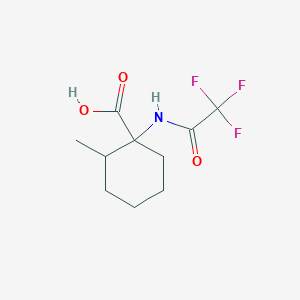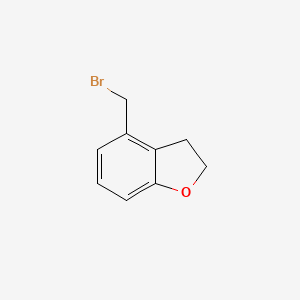
4-(Bromomethyl)-2,3-dihydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a bromomethyl group attached to the benzofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dihydro-1-benzofuran. One common method is the reaction of 2,3-dihydro-1-benzofuran with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the 4-position of the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or column chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-2,3-dihydro-1-benzofuran, while oxidation with potassium permanganate can produce 4-(hydroxymethyl)-2,3-dihydro-1-benzofuran.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The bromomethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a benzofuran ring.
4-(Bromomethyl)benzene: Lacks the furan ring and has a simpler aromatic structure.
4-(Bromomethyl)-6,7-dimethoxycoumarin: Contains a coumarin ring with additional methoxy groups.
Uniqueness
4-(Bromomethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of both the benzofuran ring and the bromomethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H9BrO |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
4-(bromomethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H9BrO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3H,4-6H2 |
InChI-Schlüssel |
OTBKHLGFLIDKHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC(=C21)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


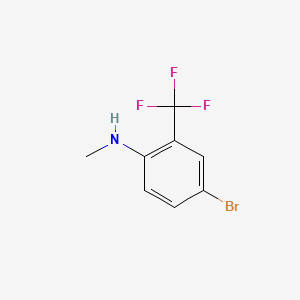
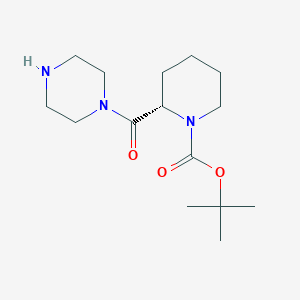
![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
